N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine
CAS No.:
Cat. No.: VC13390248
Molecular Formula: C13H18FN
Molecular Weight: 207.29 g/mol
* For research use only. Not for human or veterinary use.
![N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine -](/images/structure/VC13390248.png)
Specification
Molecular Formula | C13H18FN |
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Molecular Weight | 207.29 g/mol |
IUPAC Name | N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine |
Standard InChI | InChI=1S/C13H18FN/c1-10-8-11(6-7-13(10)14)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 |
Standard InChI Key | CUDASFHRTHZXHH-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)CNC2CCCC2)F |
Canonical SMILES | CC1=C(C=CC(=C1)CNC2CCCC2)F |
Introduction
Chemical Identity and Structural Characteristics
N-[(4-Fluoro-3-methylphenyl)methyl]cyclopentanamine (IUPAC name: N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine) is a secondary amine featuring a cyclopentane ring linked via a methylene bridge to a 4-fluoro-3-methylphenyl group. Its molecular formula is C₁₃H₁₈FN, with a molecular weight of 207.29 g/mol. The compound’s structure combines a hydrophobic cyclopentyl moiety with an aromatic system containing electron-withdrawing (fluoro) and electron-donating (methyl) substituents, creating a balanced lipophilicity profile critical for membrane permeability and target engagement .
Key Structural Features:
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Cyclopentylamine Core: Enhances conformational flexibility and potential for hydrophobic interactions with biological targets.
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4-Fluoro-3-methylphenyl Group: The meta-methyl and para-fluoro substituents influence electronic distribution, steric effects, and metabolic stability .
Synthetic Methodologies
The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine involves multi-step organic transformations, often leveraging reductive amination or nucleophilic substitution strategies.
Reductive Amination Approach
A common route involves the condensation of 4-fluoro-3-methylbenzaldehyde with cyclopentylamine under reductive conditions. For example:
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Aldehyde Preparation: 4-Fluoro-3-methylbenzaldehyde is synthesized via Friedel-Crafts alkylation or halogenation of pre-substituted toluene derivatives .
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Reductive Amination: The aldehyde reacts with cyclopentylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the target compound.
Nucleophilic Substitution Pathway
Alternative methods employ 4-fluoro-3-methylbenzyl chloride as the electrophilic partner:
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Benzyl Chloride Synthesis: Chlorination of 4-fluoro-3-methylbenzyl alcohol using thionyl chloride (SOCl₂).
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Amine Coupling: Reaction with cyclopentylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., K₂CO₃).
Yield Optimization: Modifications such as microwave-assisted synthesis or catalytic hydrogenation have been reported to improve yields and reduce reaction times .
Compound | BT-474 CC₅₀ (μM) | HMEC CC₅₀ (μM) | Selectivity Index |
---|---|---|---|
1a (ARN5187) | 0.45 ± 0.12 | >30 | >66.7 |
24 | 0.28 ± 0.09 | >30 | >107.1 |
Table 1: Cytotoxicity of selected analogs against breast cancer (BT-474) and non-cancer (HMEC) cells .
The meta-methyl substitution in N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine may enhance metabolic stability compared to ortho-substituted analogs, as seen in liver microsomal assays :
Substituent Position | Mouse LM t₁/₂ (min) | Human LM t₁/₂ (min) |
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Ortho-methyl | 56–91 | >120 |
Meta-methyl | 82–107 | >120 |
Table 2: Metabolic stability trends in substituted phenylcyclopentylamines .
Comparative Analysis with Structural Analogs
The positional isomerism of methyl and fluoro substituents significantly impacts pharmacological profiles:
N-[(4-Fluoro-2-methylphenyl)methyl]cyclopentanamine
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Synthesis: Prepared via analogous routes using 4-fluoro-2-methylbenzyl chloride.
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Bioactivity: Shows reduced metabolic stability (t₁/₂ = 56 min in mouse LM) compared to the meta-methyl variant .
N-[(3-Fluoro-4-methylphenyl)methyl]cyclopentanamine
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Electronic Effects: The reversed substituent positions alter electron density, potentially affecting target binding kinetics.
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